molecular formula C18H27N3O2 B7140253 N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide

N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide

Cat. No.: B7140253
M. Wt: 317.4 g/mol
InChI Key: JVHICTAXRILLSE-UHFFFAOYSA-N
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Description

N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide is a complex organic compound that features a pyridine ring substituted with an ethyl group, a piperidine ring with a ketone functional group, and a pentanamide chain

Properties

IUPAC Name

N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-14-12-19-9-8-15(14)20-18(23)16(11-13(2)3)21-10-6-5-7-17(21)22/h8-9,12-13,16H,4-7,10-11H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHICTAXRILLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)NC(=O)C(CC(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ethyl group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide
  • N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-hydroxypiperidin-1-yl)pentanamide
  • N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)butanamide

Uniqueness

N-(3-ethylpyridin-4-yl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner, potentially leading to novel biological activities and applications.

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